molecular formula C13H22N4O B2933829 3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine CAS No. 2101195-40-6

3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine

Cat. No. B2933829
CAS RN: 2101195-40-6
M. Wt: 250.346
InChI Key: HORSICKULNJCLU-UHFFFAOYSA-N
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Description

3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine is a chemical compound that is commonly known as MP-10. This compound is a selective agonist of the μ-opioid receptor and is known to have potent analgesic effects. MP-10 has been the subject of extensive research in recent years due to its potential as a therapeutic agent for the treatment of pain and other medical conditions.

Mechanism of Action

MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and other physiological processes. When MP-10 binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects
MP-10 has been shown to have potent analgesic effects in animal models of pain. In addition to its analgesic effects, MP-10 has also been shown to have anti-inflammatory and antinociceptive effects. These effects are thought to be mediated by the activation of the μ-opioid receptor and the subsequent modulation of pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MP-10 in lab experiments is its potent analgesic effects. This makes it a useful tool for studying pain pathways and the mechanisms of pain modulation. However, one limitation of using MP-10 is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering this compound in lab experiments.

Future Directions

There are several potential future directions for research on MP-10. One area of interest is the development of new analogs of MP-10 that may have improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of MP-10 in the treatment of pain and other medical conditions. Additionally, further research is needed to better understand the mechanisms of action of MP-10 and its effects on pain pathways in the body.
Conclusion
In conclusion, MP-10 is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of pain and other medical conditions. The synthesis of MP-10 involves several steps, and the compound has potent analgesic effects that are mediated by the activation of the μ-opioid receptor. While there are advantages to using MP-10 in lab experiments, caution must be exercised due to its potential for abuse and addiction. There are several potential future directions for research on MP-10, including the development of new analogs and further investigation of its therapeutic applications.

Synthesis Methods

The synthesis of MP-10 involves several steps, including the reaction of 2-methylpiperidine with propionyl chloride to form N-propionyl-2-methylpiperidine. This compound is then reacted with hydrazine to form 1-propyl-1H-pyrazol-4-amine. The final step involves the reaction of this compound with isobutyryl chloride to form MP-10.

Scientific Research Applications

MP-10 has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of pain and other medical conditions. Studies have shown that MP-10 has potent analgesic effects and may be effective in the treatment of chronic pain conditions such as neuropathic pain and cancer pain.

properties

IUPAC Name

(4-amino-1-propylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-3-7-16-9-11(14)12(15-16)13(18)17-8-5-4-6-10(17)2/h9-10H,3-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORSICKULNJCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)N2CCCCC2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine

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